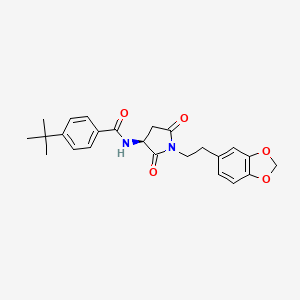
Mouse TREM-1 SCHOOL peptide, control
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Mouse TREM-1 SCHOOL peptide, control is a synthetic peptide used as a negative control for Mouse TREM-1 SCHOOL peptide. It is primarily utilized in scientific research to study the role of TREM-1 (Triggering Receptor Expressed on Myeloid cells-1) in various biological processes. The peptide sequence is Gly-Leu-Leu-Ser-Gly-Ser-Leu-Val-Phe, and it has a molecular weight of 892.05 .
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of Mouse TREM-1 SCHOOL peptide, control involves solid-phase peptide synthesis (SPPS). This method allows for the sequential addition of amino acids to a growing peptide chain anchored to a solid resin. The process typically involves the following steps:
Resin Loading: The first amino acid is attached to the resin.
Deprotection: The protecting group on the amino acid is removed.
Coupling: The next amino acid is activated and coupled to the growing peptide chain.
Repetition: Steps 2 and 3 are repeated until the desired peptide sequence is obtained.
Cleavage: The peptide is cleaved from the resin and purified.
Industrial Production Methods
Industrial production of peptides like this compound follows similar principles as laboratory synthesis but on a larger scale. Automated peptide synthesizers are often used to increase efficiency and yield. Purification is typically achieved through high-performance liquid chromatography (HPLC), and the final product is lyophilized for storage .
Análisis De Reacciones Químicas
Types of Reactions
Mouse TREM-1 SCHOOL peptide, control can undergo various chemical reactions, including:
Oxidation: The peptide can be oxidized, particularly at methionine and cysteine residues if present.
Reduction: Disulfide bonds, if any, can be reduced to free thiols.
Substitution: Amino acid residues can be substituted with other functional groups to modify the peptide’s properties.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide or other oxidizing agents.
Reduction: Dithiothreitol (DTT) or tris(2-carboxyethyl)phosphine (TCEP).
Substitution: Various reagents depending on the desired modification.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can lead to the formation of sulfoxides or sulfonic acids, while reduction can yield free thiols .
Aplicaciones Científicas De Investigación
Mouse TREM-1 SCHOOL peptide, control is widely used in scientific research, particularly in the fields of immunology and inflammation. Some key applications include:
Studying TREM-1 Signaling: It serves as a control to understand the role of TREM-1 in immune responses.
Cancer Research: Investigating the effects of TREM-1 inhibition on tumor growth and progression.
Sepsis and Inflammatory Diseases: Exploring the potential therapeutic effects of TREM-1 inhibition in conditions like sepsis and inflammatory bowel disease
Mecanismo De Acción
Mouse TREM-1 SCHOOL peptide, control acts as a negative control by not interacting with TREM-1 or its signaling pathways. This allows researchers to differentiate between specific and non-specific effects of TREM-1 SCHOOL peptide. The molecular targets and pathways involved in TREM-1 signaling include the interaction with its signaling partner DAP-12, leading to the activation of downstream inflammatory responses .
Comparación Con Compuestos Similares
Mouse TREM-1 SCHOOL peptide, control is unique in its role as a negative control. Similar compounds include:
Mouse TREM-1 SCHOOL peptide: The active peptide that interacts with TREM-1.
Nangibotide: A TREM-1 inhibitor used in clinical trials for sepsis.
TREM-2 and TREM-3 Peptides: Other peptides targeting different TREM receptors
These compounds differ in their specific targets and applications, highlighting the uniqueness of this compound in providing a baseline for comparison in research studies.
Propiedades
Fórmula molecular |
C42H69N9O12 |
|---|---|
Peso molecular |
892.0 g/mol |
Nombre IUPAC |
(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[(2-aminoacetyl)amino]-4-methylpentanoyl]amino]-4-methylpentanoyl]amino]-3-hydroxypropanoyl]amino]acetyl]amino]-3-hydroxypropanoyl]amino]-4-methylpentanoyl]amino]-3-methylbutanoyl]amino]-3-phenylpropanoic acid |
InChI |
InChI=1S/C42H69N9O12/c1-22(2)14-27(45-33(54)18-43)37(57)47-28(15-23(3)4)38(58)50-31(20-52)36(56)44-19-34(55)46-32(21-53)40(60)48-29(16-24(5)6)39(59)51-35(25(7)8)41(61)49-30(42(62)63)17-26-12-10-9-11-13-26/h9-13,22-25,27-32,35,52-53H,14-21,43H2,1-8H3,(H,44,56)(H,45,54)(H,46,55)(H,47,57)(H,48,60)(H,49,61)(H,50,58)(H,51,59)(H,62,63)/t27-,28-,29-,30-,31-,32-,35-/m0/s1 |
Clave InChI |
SAFLDTZNKHAXNA-JNCVKUDUSA-N |
SMILES isomérico |
CC(C)C[C@@H](C(=O)N[C@@H](CC(C)C)C(=O)N[C@@H](CO)C(=O)NCC(=O)N[C@@H](CO)C(=O)N[C@@H](CC(C)C)C(=O)N[C@@H](C(C)C)C(=O)N[C@@H](CC1=CC=CC=C1)C(=O)O)NC(=O)CN |
SMILES canónico |
CC(C)CC(C(=O)NC(CC(C)C)C(=O)NC(CO)C(=O)NCC(=O)NC(CO)C(=O)NC(CC(C)C)C(=O)NC(C(C)C)C(=O)NC(CC1=CC=CC=C1)C(=O)O)NC(=O)CN |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.






![(11S,14S,17S)-14-(4-aminobutyl)-11-(3-aminopropyl)-22,25-dichloro-17-(1H-indol-3-ylmethyl)-16-methyl-2-thia-4,10,13,16,19-pentazatricyclo[19.4.0.03,8]pentacosa-1(25),3(8),4,6,21,23-hexaene-12,15,18-trione](/img/structure/B12382186.png)



![2-[2-[[(2R,3aS)-5,5'-dimethyl-4-oxo-2'-propan-2-ylspiro[3,3a-dihydro-2H-imidazo[1,5-b][1,2]oxazole-6,1'-cyclohexane]-2-yl]methyl]-6-methylphenoxy]-N-[(6-chloro-2-hydroxy-1H-indol-3-yl)imino]acetamide](/img/structure/B12382204.png)





